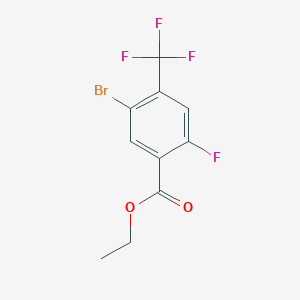
Etomidate Impurity C HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etomidate Impurity C Hydrochloride: is a chemical compound that is often encountered as a byproduct during the synthesis of etomidate, a widely used intravenous anesthetic. Etomidate itself is an imidazole-based compound known for its ability to induce anesthesia with minimal cardiovascular and respiratory depression. impurities like Etomidate Impurity C Hydrochloride can arise during its production and need to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Etomidate Impurity C Hydrochloride typically involves the same initial steps as the synthesis of etomidateSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to favor the formation of the desired product while minimizing the formation of impurities .
Industrial Production Methods: In industrial settings, the production of etomidate and its impurities, including Etomidate Impurity C Hydrochloride, is carried out in large-scale reactors. The process involves multiple purification steps, such as crystallization and chromatography, to separate the desired product from impurities. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Etomidate Impurity C Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the chemical structure of the impurity, potentially affecting its properties and behavior .
Common Reagents and Conditions: Common reagents used in the reactions involving Etomidate Impurity C Hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of Etomidate Impurity C Hydrochloride depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its pharmacological properties .
Aplicaciones Científicas De Investigación
Etomidate Impurity C Hydrochloride has several scientific research applications, particularly in the fields of drug development and analytical chemistry. Researchers study this impurity to understand its formation pathways, potential impact on drug stability, and interactions with the active pharmaceutical ingredient. This knowledge is crucial for developing strategies to minimize impurity formation and ensure the safety and efficacy of the final drug product .
In addition to its role in drug development, Etomidate Impurity C Hydrochloride is used as a reference standard in analytical chemistry. It helps researchers develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical formulations .
Mecanismo De Acción
The mechanism of action of Etomidate Impurity C Hydrochloride is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its chemical structure suggests that it may interact with biological targets in a manner similar to etomidate. Etomidate exerts its effects by enhancing the binding of gamma-aminobutyric acid (GABA) to its receptors, leading to increased chloride ion influx into neurons and subsequent hyperpolarization. This hyperpolarization inhibits neuronal firing, resulting in sedation, hypnosis, and anesthesia .
Comparación Con Compuestos Similares
Methoxyethyl Etomidate Hydrochloride (ET-26): This analog has been designed to minimize adrenocortical suppression while maintaining the anesthetic properties of etomidate.
Etomidate Impurity C Hydrochloride is unique in that it is primarily considered an impurity rather than an active drug or analog. Its presence in pharmaceutical formulations must be carefully controlled to ensure the safety and efficacy of the final product .
Propiedades
Número CAS |
7127-05-1 |
|---|---|
Fórmula molecular |
C15H19ClN2O2 |
Peso molecular |
294.77 g/mol |
Nombre IUPAC |
propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H |
Clave InChI |
GLHYKXLBGHQXMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)


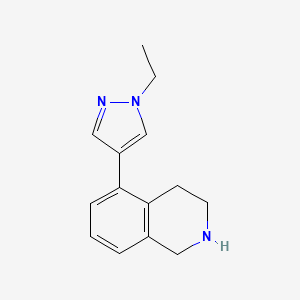
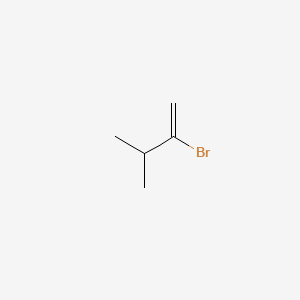
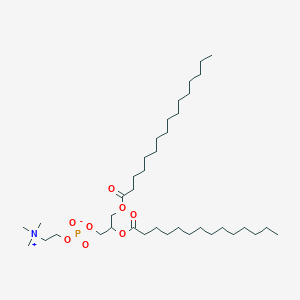

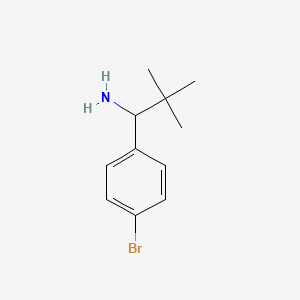
![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)
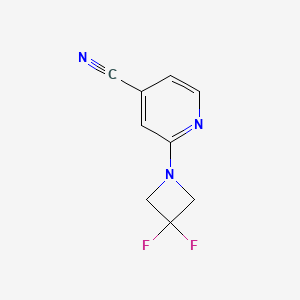
![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)
